5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
Description
The compound 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic small molecule characterized by a dihydroisoquinolinone core substituted with two pharmacologically relevant moieties:
- A 2-(2-fluorobenzyl) group at position 2, introducing electron-withdrawing fluorine to enhance metabolic stability and binding affinity.
Structural determination of such compounds often employs X-ray crystallography or NMR, with refinement tools like SHELXL (part of the SHELX suite) being widely used for small-molecule analysis .
Properties
IUPAC Name |
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN2O3/c31-27-11-5-4-9-24(27)20-33-18-15-25-26(30(33)35)10-6-12-28(25)36-21-29(34)32-16-13-23(14-17-32)19-22-7-2-1-3-8-22/h1-12,23H,13-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZPOGLISUGWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one, identified by CAS number 1246054-40-9, is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of 424.5 g/mol. Its structure features a dihydroisoquinoline core, which is known for various biological activities including neuroprotective and anti-inflammatory effects.
| Property | Value |
|---|---|
| CAS Number | 1246054-40-9 |
| Molecular Formula | C25H32N2O4 |
| Molecular Weight | 424.5 g/mol |
Research indicates that this compound may act on various biological pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and repair. The quantitative structure-activity relationship (QSAR) studies suggest that modifications in the benzyl group can significantly affect inhibitory potency against DHFR .
- Steroid Receptor Modulation : The compound has been investigated for its potential as a CYP11A1 inhibitor, which is involved in steroidogenesis. This suggests possible applications in treating diseases related to steroid hormone imbalances .
- Neuroprotective Effects : Dihydroisoquinoline derivatives are often studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Study on Inhibitory Effects
A study focusing on the derivative's inhibitory effects on DHFR demonstrated that structural modifications could enhance biological activity. The study provided a QSAR model indicating that specific substituents on the phenyl moiety significantly influence the compound's efficacy .
Therapeutic Applications
Research has also explored the use of similar compounds in treating androgen receptor-dependent conditions, highlighting the potential of this class of compounds in managing hormone-related disorders .
Summary of Biological Activities
The biological activities associated with this compound include:
- Antineoplastic Potential : Inhibiting cancer cell proliferation through enzyme inhibition.
- Neuroprotective Properties : Protecting neuronal cells from oxidative stress and apoptosis.
- Hormonal Regulation : Modulating steroid hormone pathways, potentially aiding in conditions like prostate cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of the target compound share key motifs but differ in substituents, core scaffolds, or stereochemistry, leading to variations in physicochemical and biological properties. Below is a comparative analysis based on the evidence provided:
Structural Analog with Bromine Substitution
Compound: 2-[(4-Bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one (CAS: 850904-18-6)
| Property | Target Compound | Bromine Analog |
|---|---|---|
| Molecular Formula | C₃₁H₃₀FN₂O₃ (estimated) | C₂₁H₂₁BrN₂O₃ |
| Molecular Weight | ~521.6 g/mol | 445.3 g/mol |
| Substituents | 2-Fluorobenzyl, 4-benzylpiperidine | 4-Bromobenzyl, pyrrolidine |
| Key Differences | Fluorine vs. bromine (smaller size, higher electronegativity); piperidine (6-membered) vs. pyrrolidine (5-membered) ring. | |
| Implications | Bromine increases molecular weight and hydrophobicity, potentially enhancing membrane permeability but reducing solubility. The pyrrolidine ring may confer distinct conformational preferences compared to piperidine. |
Pyranone-Core Analog
Compound: 5-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4H-pyran-4-one (CAS: 903355-45-3)
| Property | Target Compound | Pyranone Analog |
|---|---|---|
| Core Structure | Dihydroisoquinolinone | Pyranone |
| Molecular Weight | ~521.6 g/mol | 472.6 g/mol |
| Key Differences | Dihydroisoquinolinone (rigid, planar) vs. pyranone (less planar, oxygen-rich). | |
| Implications | The pyranone core may alter hydrogen-bonding capacity and electron distribution, potentially affecting target selectivity. Lower molecular weight of the analog could improve bioavailability. |
Dihydroquinoline Derivative
Compound: 5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one (CAS: 1105245-12-2)
| Property | Target Compound | Dihydroquinoline Analog |
|---|---|---|
| Core Structure | Dihydroisoquinolinone | Dihydroquinoline-pyrimidone |
| Substituents | 2-Fluorobenzyl, piperidine | 3-Methoxybenzyl, thioether |
| Key Differences | Thioether linkage introduces susceptibility to oxidation; methoxy group enhances solubility. | |
| Implications | The thioether may reduce metabolic stability compared to the target’s ether linkage. Methoxy substitution could improve aqueous solubility but reduce CNS penetration. |
Data Tables
Table 1. Physicochemical Properties of Target and Analogs
Table 2. Functional Group Impact on Properties
| Substituent/Feature | Advantages | Disadvantages |
|---|---|---|
| 2-Fluorobenzyl | Enhanced metabolic stability, binding | Potential for off-target fluorophilic interactions |
| 4-Benzylpiperidine | Conformational flexibility, hydrophobic interactions | Increased molecular weight, solubility challenges |
| Pyrrolidine | Compact size for sterically restricted targets | Reduced flexibility compared to piperidine |
| Thioether | Potential for redox-mediated activity | Metabolic instability due to oxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
